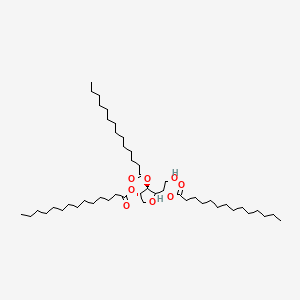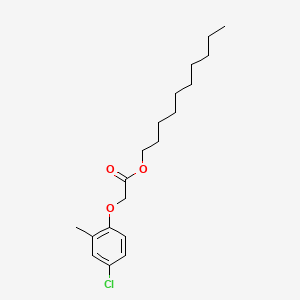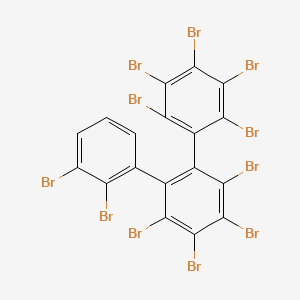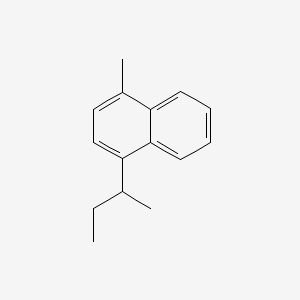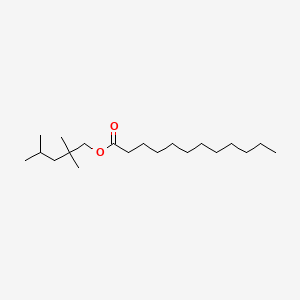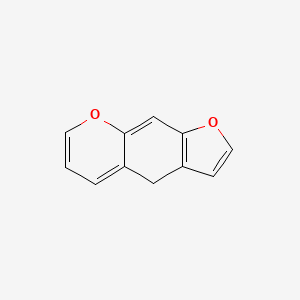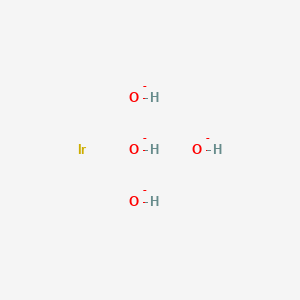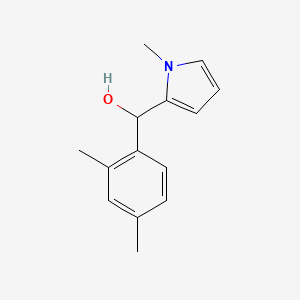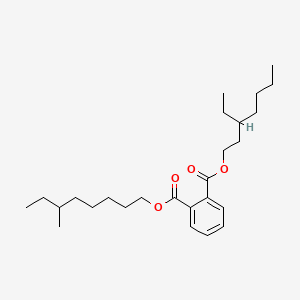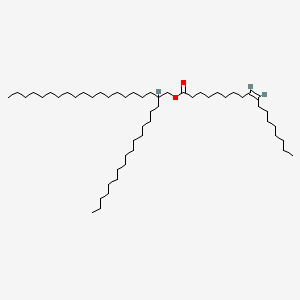
Docosa-2,4,6,8-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosatetraenoic acid, also known as adrenic acid, is a naturally occurring polyunsaturated fatty acid. It is characterized by a 22-carbon chain with four cis double bonds located at the 7th, 10th, 13th, and 16th positions. This compound is an omega-6 fatty acid and is formed through the elongation of arachidonic acid. It is one of the most abundant fatty acids in the early human brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Docosatetraenoic acid can be synthesized through the elongation of arachidonic acid. The process involves the addition of two carbon units to the arachidonic acid chain, which is facilitated by elongase enzymes .
Industrial Production Methods: Industrial production of docosatetraenoic acid typically involves the extraction from natural sources, such as animal tissues, where it is present in significant amounts. The extraction process includes lipid extraction, purification, and concentration steps to isolate the desired fatty acid .
Analyse Des Réactions Chimiques
Types of Reactions: Docosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Alcohols and amines are typical reagents for esterification and amidation reactions, respectively.
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Applications De Recherche Scientifique
Docosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: It plays a crucial role in cell membrane structure and function.
Medicine: It is involved in the biosynthesis of dihomoprostaglandins and epoxydocosatrienoic acids, which have anti-inflammatory and vasodilatory properties.
Industry: It is used in the formulation of dietary supplements and functional foods.
Mécanisme D'action
Docosatetraenoic acid exerts its effects through several mechanisms:
Molecular Targets: It targets enzymes involved in fatty acid metabolism, such as elongases and desaturases.
Comparaison Avec Des Composés Similaires
Arachidonic Acid: A 20-carbon omega-6 fatty acid with four cis double bonds.
Eicosapentaenoic Acid: A 20-carbon omega-3 fatty acid with five cis double bonds.
Docosahexaenoic Acid: A 22-carbon omega-3 fatty acid with six cis double bonds.
Uniqueness: Docosatetraenoic acid is unique due to its specific structure and role in the early human brain. It is also distinct in its metabolic pathways, leading to the formation of unique bioactive compounds such as dihomoprostaglandins and epoxydocosatrienoic acids .
Propriétés
Numéro CAS |
27456-22-0 |
|---|---|
Formule moléculaire |
C22H36O2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-docosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h14-21H,2-13H2,1H3,(H,23,24)/b15-14+,17-16+,19-18+,21-20+ |
Clé InChI |
FPRKGXIOSIUDSE-QQZRBXIRSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


